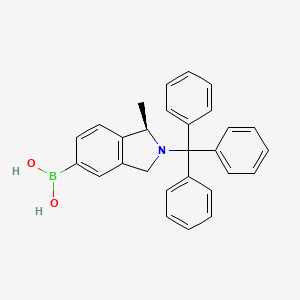
(R)-(1-methyl-2-tritylisoindolin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C28H26BNO2 and a molecular weight of 419.32 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to an isoindoline ring system. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid typically involves the reaction of ®-1-methyl-2-tritylisoindoline with a boron-containing reagent. One common method is the reaction of the isoindoline derivative with boronic acid or boronate esters under suitable conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-based enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers that incorporate boron atoms for enhanced properties.
作用機序
The mechanism of action of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of palladium-boron intermediates.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
®-1-methyl-2-phenylisoindolin-5-yl)boronic acid: A structurally similar compound with a phenyl group instead of a trityl group.
Uniqueness
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid is unique due to its trityl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over reaction conditions is required.
特性
分子式 |
C28H26BNO2 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]boronic acid |
InChI |
InChI=1S/C28H26BNO2/c1-21-27-18-17-26(29(31)32)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21,31-32H,20H2,1H3/t21-/m1/s1 |
InChIキー |
IPJALOIDFYMFEI-OAQYLSRUSA-N |
異性体SMILES |
B(C1=CC2=C(C=C1)[C@H](N(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(O)O |
正規SMILES |
B(C1=CC2=C(C=C1)C(N(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


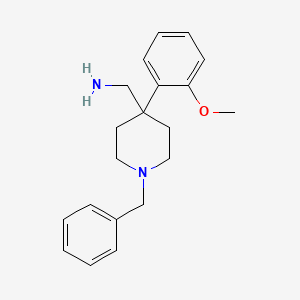
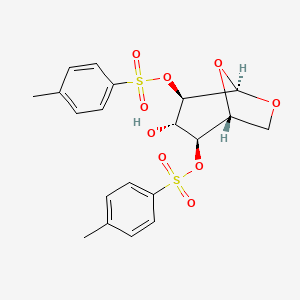


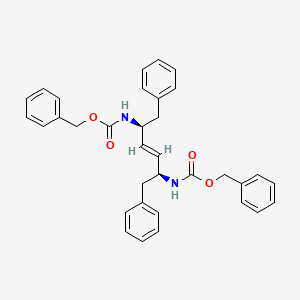
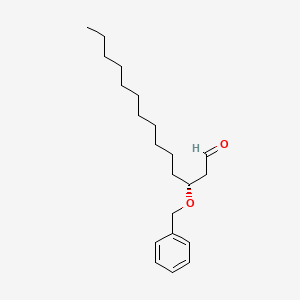
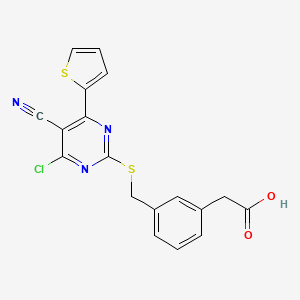
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)



![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)
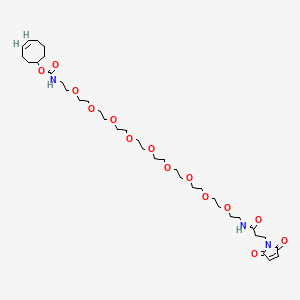
![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)
